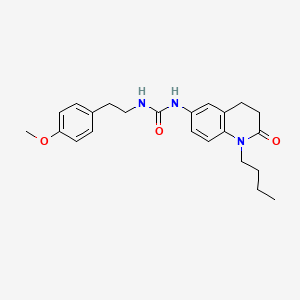

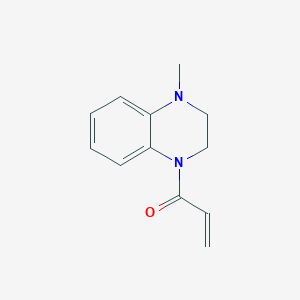

1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

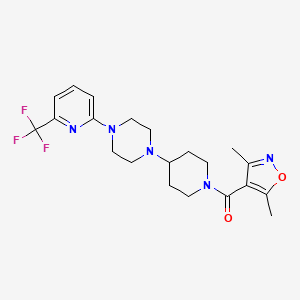

The compound "1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one" is a quinoxaline derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The specific compound is not directly studied in the provided papers, but insights can be drawn from related compounds and their analyses.

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves the Michael addition of amines to α, β-unsaturated carbonyl compounds. For instance, a novel quinolinone derivative was synthesized using a similar approach, where a secondary amine was added to an unsaturated carbonyl compound, as described in the first paper . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated in the first paper . Additionally, computational methods like density functional theory (DFT) can predict molecular geometry, electronic properties, and vibrational frequencies, which can be compared with experimental data for validation. These techniques would be applicable for analyzing the molecular structure of "this compound".

Chemical Reactions Analysis

Quinoxaline derivatives can exhibit interesting chemical behavior, such as tautomerism, which is the ability of a chemical compound to exist in two or more interconvertible forms. The second paper discusses the tautomerism of 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives in solution, as evidenced by nuclear magnetic resonance (NMR) studies . This suggests that "this compound" may also exhibit tautomerism or other dynamic chemical behaviors in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can be investigated through various spectroscopic methods and theoretical calculations. For example, the first paper provides insights into the vibrational analysis, molecular electrostatic potential, and hyperpolarizability of a quinolinone derivative using DFT calculations . NMR chemical shifts and vibrational wavenumbers are also valuable for understanding the compound's properties. These methods would be relevant for analyzing the physical and chemical properties of "this compound". Additionally, thermodynamic properties can be explored theoretically to predict the stability and reactivity of the compound under different conditions .

科学的研究の応用

Tautomerism and Structural Insights

The study of tautomeric forms of quinoxaline derivatives, such as the compound , provides foundational knowledge for chemical synthesis and drug design. Research indicates that these compounds can exist in different tautomeric forms depending on the environment, impacting their reactivity and interactions with biological targets (Chapman, 1966).

Antitumor Activities

Quinoxaline derivatives have been identified as promising leads for anticancer agents, showing significant tumor growth inhibition in mouse models without apparent toxicity. Their antiproliferative activity against various human tumor cell lines suggests a potential role in cancer therapy, particularly as tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Synthesis Methodologies

The development of efficient synthetic routes for quinoxaline derivatives is crucial for their application in medicinal chemistry and material science. Innovations in catalytic asymmetric hydrogenation and multicomponent coupling reactions have facilitated the synthesis of complex quinoxaline structures with high yield and selectivity, enabling further exploration of their properties and applications (Lall et al., 2012; Choi & Coldham, 2019).

Material Science Applications

Quinoxaline derivatives also find applications in material science, such as in the synthesis of glycerin carbonate-based intermediates and polyhydroxyurethanes. These materials demonstrate promising properties for industrial applications, including high yield synthesis and desirable thermal and mechanical characteristics (Benyahya et al., 2011).

作用機序

In terms of mode of action, these compounds often interact with their targets leading to changes at the molecular and cellular level. For example, some compounds have been found to exhibit cytotoxic activity on cancer cells .

As for the biochemical pathways, these can vary widely depending on the specific compound and its targets. Some compounds, for instance, have been found to inhibit tyrosinase, a key enzyme in the melanin biosynthetic pathway .

Regarding pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can greatly impact its bioavailability and efficacy.

The result of action, or the molecular and cellular effects of a compound’s action, can also vary. Some compounds, for example, have been found to cause mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in cancer cells .

Safety and Hazards

特性

IUPAC Name |

1-(4-methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-3-12(15)14-9-8-13(2)10-6-4-5-7-11(10)14/h3-7H,1,8-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWGCWCSANNJKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2=CC=CC=C21)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2508057.png)

![(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2508058.png)

![N-(4-fluoro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2508060.png)

![N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2508063.png)

![N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide;hydrochloride](/img/structure/B2508066.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2508070.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2508073.png)